molecular formula C20H22N4O2 B7165212 N-benzyl-N-cyclohexyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide

N-benzyl-N-cyclohexyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide

Cat. No.: B7165212
M. Wt: 350.4 g/mol
InChI Key: WXDHTQQLCUASKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-cyclohexyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable candidate for various scientific research applications.

Properties

IUPAC Name

N-benzyl-N-cyclohexyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-19(17-12-7-13-23-18(17)21-22-20(23)26)24(16-10-5-2-6-11-16)14-15-8-3-1-4-9-15/h1,3-4,7-9,12-13,16H,2,5-6,10-11,14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDHTQQLCUASKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=CN4C3=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-cyclohexyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yield.

    Transamidation mechanism: Followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimizing reaction conditions to ensure consistency and efficiency on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-cyclohexyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reactions: Often involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-benzyl-N-cyclohexyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-cyclohexyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play roles in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-cyclohexyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug development and other scientific research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.